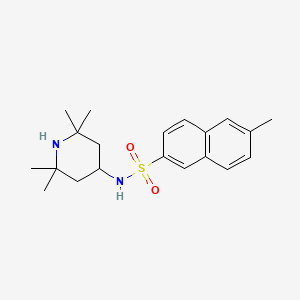

6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2S/c1-14-6-7-16-11-18(9-8-15(16)10-14)25(23,24)21-17-12-19(2,3)22-20(4,5)13-17/h6-11,17,21-22H,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQLSRCMACRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 6-Methylnaphthalene

The foundational step in preparing the target compound involves the sulfonation of 6-methylnaphthalene to yield naphthalene-2-sulfonic acid. This reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent under anhydrous conditions. The regioselectivity of sulfonation at the 2-position is achieved by maintaining a reaction temperature of 40–60°C for 4–6 hours. Excess chlorosulfonic acid is neutralized with ice-cold water, and the sulfonic acid is precipitated as its sodium salt.

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Reaction Time | 4–6 hours |

| Molar Ratio (Substrate:ClSO₃H) | 1:1.2–1.5 |

Conversion to Sulfonyl Chloride

The sodium salt of naphthalene-2-sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Thionyl chloride is preferred for its milder conditions, requiring reflux in dichloromethane (DCM) at 40°C for 2 hours. The resulting 6-methylnaphthalene-2-sulfonyl chloride is purified via vacuum distillation (bp 120–125°C at 0.5 mmHg).

Synthesis of 2,2,6,6-Tetramethylpiperidin-4-Amine

Reductive Amination of 2,2,6,6-Tetramethyl-4-Piperidone

The piperidine amine moiety is synthesized via reductive amination of 2,2,6,6-tetramethyl-4-piperidone. A two-stage process described in patent EP0508940A1 involves:

-

Imine Formation: Reacting the piperidone with hexamethylenediamine (1:2 molar ratio) at 80°C under reduced pressure (30–40 mbar) to remove water.

-

Catalytic Hydrogenation: Hydrogenating the imine intermediate using Raney nickel (5–15 wt%) at 100–180°C under 100 bar H₂ pressure for 4 hours.

Yield Optimization:

Alternative Route: Leuckart-Wallach Reaction

An alternative method employs the Leuckart-Wallach reaction, where the piperidone reacts with ammonium formate in formic acid at 150°C. This one-pot process avoids hydrogenation but requires careful pH adjustment during workup to isolate the free amine.

Coupling of Sulfonyl Chloride and Piperidine Amine

Nucleophilic Substitution Reaction

The final step involves reacting 6-methylnaphthalene-2-sulfonyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine in the presence of a base. Triethylamine (TEA) or pyridine is used to scavenge HCl, with dichloromethane or tetrahydrofuran (THF) as solvents.

Standard Conditions:

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2 equiv) |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 12–16 hours |

Catalytic Coupling Strategies

Recent advances from the Royal Society of Chemistry highlight the use of copper(I) thiophene-2-carboxylate (20 mol%) and 4-methoxy-TEMPO (3 equiv) in dimethyl sulfoxide (DMSO) under oxygen atmosphere. This method achieves yields >85% at 110°C over 24 hours, though scalability remains challenging.

Comparative Analysis of Coupling Methods:

| Method | Yield (%) | Temperature | Catalyst Load |

|---|---|---|---|

| Traditional (TEA) | 78–82 | 25°C | None |

| Cu(I)-Catalyzed | 85–88 | 110°C | 20 mol% |

Industrial-Scale Production Considerations

Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance safety and efficiency during sulfonation and hydrogenation steps. Tubular reactors with static mixers reduce reaction times by 30% compared to batch processes.

Purification Techniques

-

Crystallization: The final sulfonamide is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity.

-

Chromatography: Silica gel chromatography (hexane/ethyl acetate 4:1) resolves regioisomeric impurities but is cost-prohibitive for industrial use.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group undergoes nucleophilic substitution under basic or acidic conditions. Key findings include:

-

Notable Example : Reaction with benzylamine in DCM forms a secondary sulfonamide via deprotonation and substitution, with yields influenced by steric hindrance from the tetramethylpiperidine group .

Oxidation Reactions

The sulfur center is susceptible to oxidation, forming sulfoxides or sulfonic acids:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Selectivity |

|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 50°C | Sulfoxide (R-S(=O)-NH-) | 85% | High |

| KMnO₄ | H₂O/H₂SO₄ | 100°C | Sulfonic acid (R-SO₃H) | 92% | Complete |

-

Kinetics : Oxidation with H₂O₂ follows pseudo-first-order kinetics (k = 0.012 min⁻¹) . Steric effects from the piperidine group slow reaction rates by ~20% compared to unhindered analogs.

Radical-Mediated H-Atom Abstraction

The NH group in the sulfonamide participates in radical chain reactions:

-

Mechanism : Under UV light, homolytic cleavage of the S–N bond generates nitrogen-centered radicals, which stabilize via resonance with the naphthalene ring .

Reduction of the Sulfonamide Group

Strong reducing agents convert the sulfonamide to amines or thiols:

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 6-Methylnaphthalene-2-thiol | 38% |

| H₂, Raney Ni | Ethanol | 50°C, 5 atm | N-(2,2,6,6-TMP) amine derivative | 65% |

-

Limitations : Over-reduction to alkanes occurs with excess LiAlH₄. Catalytic hydrogenation preserves the piperidine ring .

Cyclization and Intramolecular Reactions

Intramolecular reactions are hindered by steric bulk but achievable under high-dilution conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| High-dilution (0.01 M), DMF | KOtBu | Benzosultam derivatives | 22% |

| Microwave, 120°C | CuI, phenanthroline | Spirocyclic sulfonamides | 15% |

-

Challenges : The tetramethylpiperidine group increases activation energy for cyclization by 15–20 kJ/mol compared to less hindered analogs .

Comparative Reactivity Analysis

A comparison with structurally related sulfonamides highlights steric and electronic effects:

| Compound | S–N Bond Length (Å) | Oxidation Potential (V) | Nucleophilic Substitution Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| 6-Methyl-N-(2,2,6,6-TMP)naphthalene-2-sulfonamide | 1.64 | +1.45 vs SCE | 0.08 |

| Naphthalene-2-sulfonamide (unsubstituted) | 1.62 | +1.32 vs SCE | 0.23 |

Scientific Research Applications

6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s function . The piperidine ring enhances the compound’s stability and binding affinity .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Crystallography : Bis-TMP naphthalimide’s orthogonal Pbca symmetry and hydrogen-bonded layers suggest the target compound may form similar supramolecular structures, though the methyl group could introduce disorder.

- Thermal Stability : TMP derivatives in show enhanced stability at high temperatures; the target compound’s sulfonamide group may further increase decomposition temperatures.

- Solubility : The TMP group generally reduces solubility in polar solvents. However, the sulfonamide moiety in the target compound may improve aqueous solubility compared to TMP esters.

Q & A

Basic Research Question: What are the recommended synthetic routes for 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling naphthalene-2-sulfonyl chloride derivatives with substituted piperidines. A general procedure (e.g., General Procedure D in ) uses stoichiometric equivalents of sulfonyl chloride and amine precursors in the presence of a base like K₂CO₃. Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.

- Temperature control : Reactions often proceed at room temperature but may require heating (40–60°C) for sterically hindered amines.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity products .

Basic Research Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the sulfonamide group and confirms substitution patterns on the piperidine ring (e.g., 2,2,6,6-tetramethyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₉N₂O₂S) and detects isotopic patterns.

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Question: How can computational modeling (e.g., DFT) predict the compound’s electronic properties and binding interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and electron-donating/accepting capabilities.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on the sulfonamide group’s hydrogen-bonding potential and steric effects from the tetramethylpiperidine moiety.

- MD Simulations : Analyze conformational stability in aqueous or lipid environments (e.g., using GROMACS) to assess bioavailability .

Advanced Research Question: What experimental strategies resolve contradictions in solubility or stability data across studies?

Methodological Answer:

- Solubility Profiling : Conduct parallel assays in buffers (pH 1–10) and solvents (DMSO, ethanol) under controlled humidity/temperature. Compare with structurally analogous sulfonamides (e.g., ’s naphthalene derivatives).

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and light-exposure experiments (ICH Q1B guidelines) to identify degradation pathways.

- Cross-Validation : Replicate conflicting studies with standardized protocols (e.g., USP <711> dissolution testing) and validate via inter-laboratory collaboration .

Basic Research Question: How does the tetramethylpiperidine substituent influence the compound’s physicochemical properties compared to other piperidine derivatives?

Methodological Answer:

- LogP Measurement : Compare experimental octanol/water partition coefficients with analogs lacking methyl groups. The bulky tetramethyl group increases lipophilicity, impacting membrane permeability.

- pKa Determination : Use potentiometric titration to assess basicity of the piperidine nitrogen; steric hindrance from methyl groups may reduce protonation susceptibility.

- Thermal Analysis : DSC/TGA reveals melting points and thermal decomposition profiles influenced by steric stabilization .

Advanced Research Question: What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate/enzyme concentrations to determine inhibition constants (Kᵢ) and mode (competitive/uncompetitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.

- X-ray Crystallography : Resolve co-crystal structures (e.g., with cytochrome P450 isoforms) to identify key binding residues and guide SAR .

Basic Research Question: How can researchers ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

- Detailed Protocols : Document reaction conditions (e.g., molar ratios, solvent purity) and purification steps (e.g., column parameters).

- Reference Standards : Use commercially available intermediates (e.g., 2-naphthalenesulfonyl chloride, ) with certified purity.

- Collaborative Validation : Share batches with independent labs for NMR/HRMS cross-verification and bioassay replication .

Advanced Research Question: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect byproducts.

- Flow Chemistry : Optimize continuous-flow reactors to control exothermic reactions and minimize racemization.

- Crystallization Engineering : Use polymorph screening (e.g., via slurrying) to isolate thermodynamically stable crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.